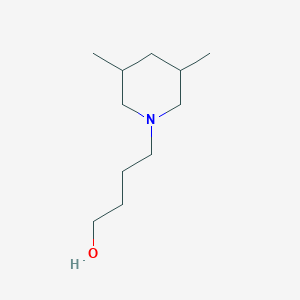
4-(3,5-Dimethylpiperidin-1-yl)butan-1-ol
Übersicht
Beschreibung
“4-(3,5-Dimethylpiperidin-1-YL)butan-1-OL” is a chemical compound with the CAS Number: 915923-62-5 . It has a molecular weight of 185.31 and its IUPAC name is 4-(3,5-dimethyl-1-piperidinyl)-1-butanol . It is in liquid form .
Molecular Structure Analysis
The molecular formula of “this compound” is C11H23NO . The InChI code for this compound is 1S/C11H23NO/c1-10-7-11(2)9-12(8-10)5-3-4-6-13/h10-11,13H,3-9H2,1-2H3 .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 185.31 and a molecular formula of C11H23NO .Wirkmechanismus
4-(3,5-Dimethylpiperidin-1-YL)butan-1-OL acts as a catalyst in various laboratory reactions, by facilitating the reaction between two or more molecules. It acts by binding to the reactants, stabilizing them, and allowing them to react more easily.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been found to be non-toxic, and has no known adverse effects. In laboratory studies, this compound has been found to have antioxidant properties, and to have potential anti-inflammatory and anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
4-(3,5-Dimethylpiperidin-1-YL)butan-1-OL has several advantages for use in laboratory experiments. It is non-toxic, has low cost, and is soluble in organic solvents. It is also relatively easy to synthesize, and can be used as a catalyst for a wide range of reactions. However, this compound has some limitations for use in laboratory experiments. It is not very stable in air, and must be stored in an air-tight container. It is also not very soluble in water, which limits its use in aqueous solutions.
Zukünftige Richtungen
There are several potential future directions for the use of 4-(3,5-Dimethylpiperidin-1-YL)butan-1-OL in scientific research. It could be used as a catalyst for the synthesis of more complex molecules, and could be used as an intermediate in the synthesis of drug molecules. It could also be studied further for its potential biochemical and physiological effects, such as its antioxidant and anti-inflammatory properties. Additionally, this compound could be used in DNA sequencing and other molecular biology applications. Finally, this compound could be used as a reagent in the synthesis of new materials, such as polymers and nanomaterials.
Wissenschaftliche Forschungsanwendungen
Synthese von bioaktiven Piperidinderivaten
Piperidinderivate sind in der medizinischen Chemie von entscheidender Bedeutung, da sie das Rückgrat vieler Pharmazeutika bilden. Die Verbindung 4-(3,5-Dimethylpiperidin-1-yl)butan-1-ol kann als Ausgangsmaterial oder Zwischenprodukt bei der Synthese verschiedener bioaktiver Piperidinderivate verwendet werden. Diese Derivate haben sich bei der Behandlung einer Reihe von Erkrankungen gezeigt, von neurologischen Störungen bis hin zu Infektionskrankheiten .
Entwicklung von chiralen Katalysatoren
Chiralität ist ein Schlüsselfaktor für die Wirksamkeit vieler MedikamenteThis compound kann zur Entwicklung chiraler Katalysatoren eingesetzt werden, die in der asymmetrischen Synthese verwendet werden, die für die Herstellung enantiomerenreiner Pharmazeutika unerlässlich ist .
Herstellung von Spiropiperidinen
Spiropiperidine sind eine Klasse organischer Verbindungen, die aufgrund ihrer komplexen Struktur und potenziellen therapeutischen Eigenschaften Interesse geweckt habenThis compound kann als Vorläufer bei der Synthese von Spiropiperidinen dienen, was zu neuen Medikamentenentdeckungen führen kann .
Forschung in Mehrkomponentenreaktionen (MCRs)
Mehrkomponentenreaktionen sind effiziente Prozesse, die die Synthese komplexer Moleküle in einem einzigen Schritt ermöglichenThis compound kann in MCRs beteiligt sein, um diverse Bibliotheken von Verbindungen für das Hochdurchsatz-Screening in der Medikamentenentwicklung zu erstellen .
Neuropharmakologische Studien
Der Piperidin-Rest ist ein häufiges Merkmal in Molekülen, die mit dem zentralen Nervensystem interagieren. Daher kann This compound beim Design und der Synthese neuer neuropharmakologischer Wirkstoffe verwendet werden, die möglicherweise zu Behandlungen für Erkrankungen wie Alzheimer-Krankheit und Schizophrenie führen .
Chemie-Ausbildung und -Forschung
Aufgrund seiner strukturellen Komplexität und Relevanz in Pharmazeutika kann This compound als Lehrmaterial im Chemieunterricht verwendet werden, um synthetische Strategien und Reaktionsmechanismen zu demonstrieren. Es dient auch als Thema für Forschungsprojekte auf Bachelor- und Master-Ebene .
Eigenschaften
IUPAC Name |
4-(3,5-dimethylpiperidin-1-yl)butan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO/c1-10-7-11(2)9-12(8-10)5-3-4-6-13/h10-11,13H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LICXUVQWKVAKPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CCCCO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90656090 | |
| Record name | 4-(3,5-Dimethylpiperidin-1-yl)butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90656090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
915923-62-5 | |
| Record name | 3,5-Dimethyl-1-piperidinebutanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915923-62-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3,5-Dimethylpiperidin-1-yl)butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90656090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



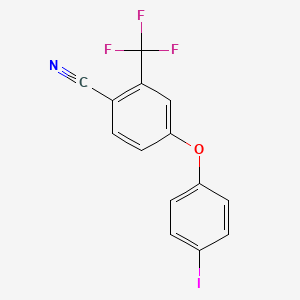

![2-[4-(2-Amino-benzyl)-piperazin-1-yl]-ethanol](/img/structure/B1386252.png)

![4-[3,4-Dihydro-1(2H)-quinolinyl]-2-methylaniline](/img/structure/B1386257.png)
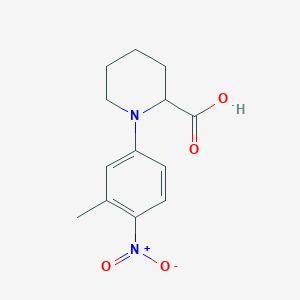
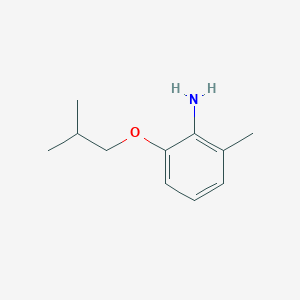
![4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]aniline](/img/structure/B1386261.png)
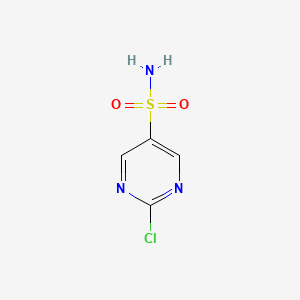



![2-[Methyl-(1-methyl-piperidin-4-yl)-amino]-ethanol](/img/structure/B1386268.png)
